molecular formula C15H15BrN2O2 B8426756 1-[4-(3-Bromo-4-methoxybenzyl)phenyl]urea

1-[4-(3-Bromo-4-methoxybenzyl)phenyl]urea

Cat. No. B8426756
M. Wt: 335.20 g/mol
InChI Key: AAWSDAVYUFRLHD-UHFFFAOYSA-N
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Description

1-[4-(3-Bromo-4-methoxybenzyl)phenyl]urea is a useful research compound. Its molecular formula is C15H15BrN2O2 and its molecular weight is 335.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(3-Bromo-4-methoxybenzyl)phenyl]urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(3-Bromo-4-methoxybenzyl)phenyl]urea including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-[4-(3-Bromo-4-methoxybenzyl)phenyl]urea

Molecular Formula

C15H15BrN2O2

Molecular Weight

335.20 g/mol

IUPAC Name

[4-[(3-bromo-4-methoxyphenyl)methyl]phenyl]urea

InChI

InChI=1S/C15H15BrN2O2/c1-20-14-7-4-11(9-13(14)16)8-10-2-5-12(6-3-10)18-15(17)19/h2-7,9H,8H2,1H3,(H3,17,18,19)

InChI Key

AAWSDAVYUFRLHD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2=CC=C(C=C2)NC(=O)N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 40 mL vial equipped with a teflon screw cap and a magnetic stir bar was added 2-bromo-4-bromomethyl-1-methoxybenzene (649 mg, 2.32 mmol), [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-urea (577 mg, 2.20 mmol) and potassium phosphate (933 mg, 4.40 mmol). To the vial was then added dimethoxyethane (15 mL), ethanol (3.7 mL) and water (3.7 mL). To this stirring solution was added tetrakis(triphenylphosphine) palladium (127 mg, 0.11 mmol) and the solution was degassed by bubbling N2 gas through the solution for 20 min. The vial was capped and placed in an oil bath with stirring at 65° C. for 12.5 h. The cooled reaction mixture was concentrated under a stream of N2 gas to a total volume of ˜5 mL and then diluted with ethyl acetate (20 mL) and water (10 mL). Upon shaking a white solid precipitates. The solid is filtered and dried to afford 272 mg (34%) of [4-(3-bromo-4-methoxy-benzyl)-phenyl]-urea (I-44) as a white solid.
[Compound]
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
649 mg
Type
reactant
Reaction Step Two
Quantity
577 mg
Type
reactant
Reaction Step Two
Quantity
933 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
127 mg
Type
catalyst
Reaction Step Four
Name
Quantity
3.7 mL
Type
solvent
Reaction Step Five
Quantity
3.7 mL
Type
solvent
Reaction Step Six

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